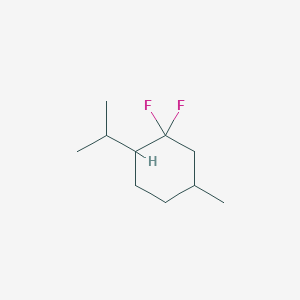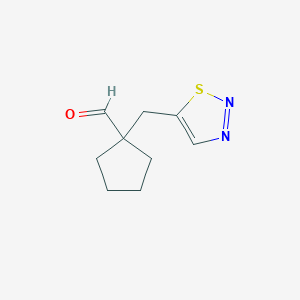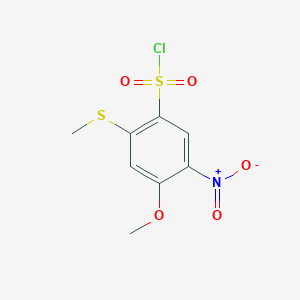![molecular formula C13H13BrN4O B13241424 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one is a chemical compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a bromine atom and a phenyl group attached to a triazolopyrazine ring system
Méthodes De Préparation
The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes and interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one include other triazolopyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a triazolopyrazine ring system and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share structural similarities and have shown potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13BrN4O |
|---|---|
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H13BrN4O/c14-13-15-11-9-17(6-7-18(11)16-13)12(19)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
LVPMRABBWVBGNF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC(=N2)Br)CN1C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)

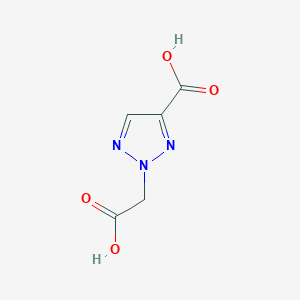
![3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13241380.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13241381.png)
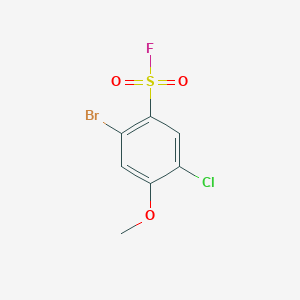
![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)

